molecular formula C21H24N4O B7634928 4-[[4-(2-cyanophenyl)phenyl]methyl]-N-ethylpiperazine-1-carboxamide

4-[[4-(2-cyanophenyl)phenyl]methyl]-N-ethylpiperazine-1-carboxamide

Katalognummer B7634928
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: OFDICFTZMCAGJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[[4-(2-cyanophenyl)phenyl]methyl]-N-ethylpiperazine-1-carboxamide, commonly known as CTAP, is a selective antagonist of the mu-opioid receptor. It is a synthetic compound that has been widely used in scientific research to investigate the role of the mu-opioid receptor in various physiological and pathological processes.

Wirkmechanismus

CTAP acts as a selective antagonist of the mu-opioid receptor. It binds to the receptor and prevents the binding of endogenous opioid peptides such as enkephalins and endorphins. This results in the inhibition of mu-opioid receptor signaling, which leads to a reduction in the physiological and behavioral effects of mu-opioid receptor activation.
Biochemical and Physiological Effects:
CTAP has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain perception, inhibit reward and reinforcement, and reduce stress-induced analgesia. CTAP has also been shown to modulate immune function, gastrointestinal function, and cardiovascular function.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of CTAP is its selectivity for the mu-opioid receptor. This allows researchers to selectively block mu-opioid receptor signaling without affecting other opioid receptors. CTAP is also relatively easy to synthesize and purify, making it readily available for scientific research.
One of the main limitations of CTAP is its relatively short half-life, which limits its usefulness in in vivo experiments. CTAP also has poor solubility in water, which can make it difficult to administer in some experimental settings.

Zukünftige Richtungen

There are a number of future directions for the use of CTAP in scientific research. One area of interest is the role of the mu-opioid receptor in the regulation of inflammation and pain. CTAP has been shown to have anti-inflammatory effects, and further research is needed to investigate its potential as a therapeutic agent for inflammatory conditions.
Another area of interest is the role of the mu-opioid receptor in addiction and substance abuse. CTAP has been shown to reduce the reinforcing effects of opioids and other drugs of abuse, and further research is needed to investigate its potential as a treatment for addiction.
Finally, CTAP may have potential as a diagnostic tool for certain medical conditions. For example, CTAP has been shown to reduce the symptoms of irritable bowel syndrome, and further research is needed to investigate its potential as a diagnostic tool for this condition.

Synthesemethoden

CTAP can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 1-benzyl-4-(2-cyanophenyl)piperazine with N-ethyl-1,3-propanediamine in the presence of acetic acid. The resulting product is then purified using column chromatography to obtain pure CTAP.

Wissenschaftliche Forschungsanwendungen

CTAP has been widely used in scientific research to investigate the role of the mu-opioid receptor in various physiological and pathological processes. It has been used to study the effects of mu-opioid receptor activation on pain perception, reward, addiction, and stress response. CTAP has also been used to investigate the role of the mu-opioid receptor in the regulation of immune function, gastrointestinal function, and cardiovascular function.

Eigenschaften

IUPAC Name

4-[[4-(2-cyanophenyl)phenyl]methyl]-N-ethylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-2-23-21(26)25-13-11-24(12-14-25)16-17-7-9-18(10-8-17)20-6-4-3-5-19(20)15-22/h3-10H,2,11-14,16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDICFTZMCAGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[4-(2-cyanophenyl)phenyl]methyl]-N-ethylpiperazine-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.